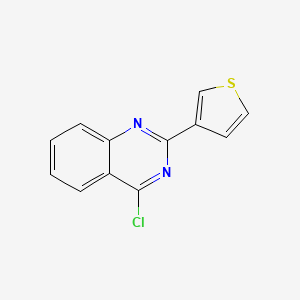
4-Chloro-2-thien-3-ylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-thien-3-ylquinazoline is a chemical compound with the molecular formula C12H7ClN2S . It is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry due to their wide range of biological properties .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in recent years. A green synthesis method using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper has been reported . Additionally, research has been conducted on the synthesis of new quinazolinone derivatives with potent antimicrobial activity .Molecular Structure Analysis
The structure of quinazolines is significant in medicinal chemistry. Substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitutions (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve antimicrobial activities .Applications De Recherche Scientifique
Antimicrobial Activity
Quinazolinone derivatives, including those related to 4-Chloro-2-thien-3-ylquinazoline, have been synthesized and evaluated for their antimicrobial properties. Desai et al. (2011) synthesized a series of novel quinazolinone–thiazolidine–quinoline compounds, showing significant activity against various strains of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents Desai, Dodiya, & Shihory, 2011.
Corrosion Inhibition
Quinazolinone derivatives have also been explored for their potential in corrosion inhibition. Saha et al. (2016) performed a study on the electronic structure of quinazolinone and pyrimidinone molecules, demonstrating their effectiveness as corrosion inhibitors for mild steel in an acidic medium. This research suggests the applicability of these compounds in protecting metals from corrosion, thereby extending their lifespan in industrial applications Saha, Murmu, Murmu, & Banerjee, 2016.
Anti-Plasmodial Activity
The fight against malaria has also benefited from research on quinazolinone derivatives. Verhaeghe et al. (2008) synthesized a series of 4-aryl-substituted 2-trichloromethylquinazoline derivatives using a microwave-assisted approach. These compounds exhibited notable antiplasmodial activity against both chloroquine-resistant and -sensitive Plasmodium falciparum strains, offering new avenues for malaria treatment Verhaeghe, Azas, Gasquet, Hutter, Ducros, Laget, Rault, Rathelot, & Vanelle, 2008.
Photophysical Properties
The exploration of photophysical properties of chloroquinoline-based derivatives has led to insights into their potential applications in materials science. Singh et al. (2015) synthesized novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety and investigated their absorbance, fluorescence spectra, and quantum yield. These findings are relevant for developing materials with specific optical properties for applications in photonics and electronics Singh, Sindhu, & Khurana, 2015.
Mécanisme D'action
Target of Action
Quinazoline derivatives have been known to target various proteins and enzymes, playing a significant role in numerous biological processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability .
Result of Action
Quinazoline derivatives are known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Orientations Futures
Quinazoline derivatives, including 4-Chloro-2-thien-3-ylquinazoline, have potential for future research and development. They have shown promise in various applications, including as luminescent materials and bioimaging . Furthermore, the development of more potent and/or selective inhibitors based on the quinazoline structure is a potential future direction .
Propriétés
IUPAC Name |
4-chloro-2-thiophen-3-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-9-3-1-2-4-10(9)14-12(15-11)8-5-6-16-7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTIZFGLNIBYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924068-56-4 |
Source


|
| Record name | 4-chloro-2-(thiophen-3-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)

![N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2890820.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)
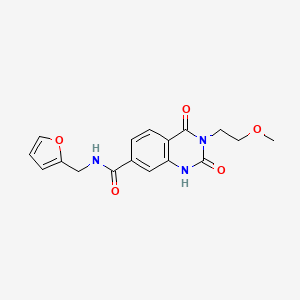

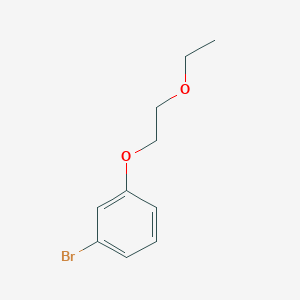
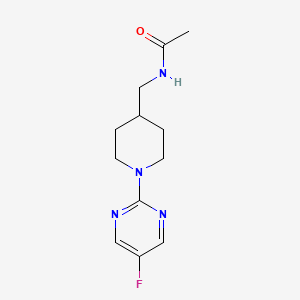
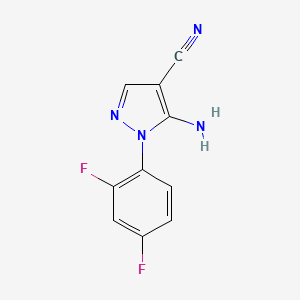
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)


![2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one](/img/structure/B2890836.png)
![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2890837.png)
